molecular formula C17H14N2O3 B2517982 (2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 389075-18-7

(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2517982
CAS No.: 389075-18-7
M. Wt: 294.31
InChI Key: JVIKXMPWGMEPHU-ZPHPHTNESA-N
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Description

(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 2-methoxyaniline with a suitable chromene derivative under specific reaction conditions. The reaction may require a catalyst and specific temperature and pH conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by modulating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide

Uniqueness

(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents.

Biological Activity

(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which have garnered interest due to their diverse biological activities. This compound features a unique structural arrangement that includes an imine functional group and a methoxy-substituted phenyl ring, which may influence its interaction with biological targets.

The molecular formula of this compound is C16H15N2O3C_{16}H_{15}N_{2}O_{3}, with a molecular weight of approximately 285.30 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially affecting its bioactivity and pharmacokinetics.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 8-hydroxy-2H-chromene-3-carboxylic acid and 2-methoxyphenyl isocyanate. This reaction is often facilitated by a base such as triethylamine in an organic solvent like dichloromethane. The process can be optimized for yield and purity through techniques such as recrystallization or chromatography .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds within the chromene class possess significant antimicrobial properties. In particular, derivatives similar to this compound have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes .

Anticancer Potential

The anticancer properties of chromene derivatives have been explored extensively. Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. For instance, studies have reported that similar compounds can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines .

The proposed mechanism of action involves the interaction of the imine group with nucleophilic sites on proteins or enzymes, potentially leading to enzyme inhibition. Additionally, the chromene moiety may interact with cellular pathways associated with oxidative stress and inflammation, contributing to its bioactive profile .

Research Findings

A detailed analysis of the biological activity of this compound reveals promising results:

Activity Effect Reference
AntimicrobialEffective against MRSA
AnticancerInduces apoptosis in cancer cells
CytotoxicityLow toxicity to normal cell lines

Case Studies

  • Antimicrobial Screening : A study evaluated various chromene derivatives for their antimicrobial effectiveness against clinical isolates of MRSA. The results indicated that this compound exhibited significant inhibitory activity, comparable to standard antibiotics.
  • Anticancer Efficacy : In vitro studies demonstrated that this compound could reduce viability in breast cancer cell lines by inducing oxidative stress, leading to increased apoptosis rates. The IC50 values were notably lower than those observed for untreated controls .

Properties

IUPAC Name

2-(2-methoxyphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-21-15-9-5-3-7-13(15)19-17-12(16(18)20)10-11-6-2-4-8-14(11)22-17/h2-10H,1H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIKXMPWGMEPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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